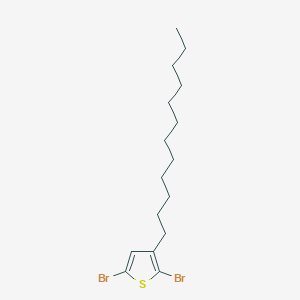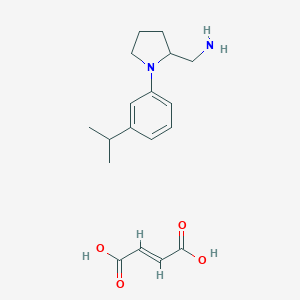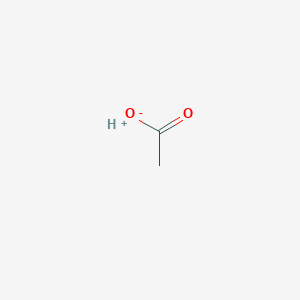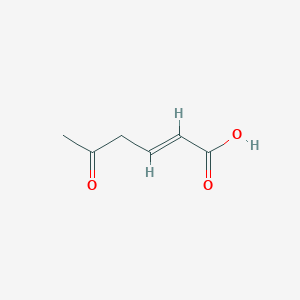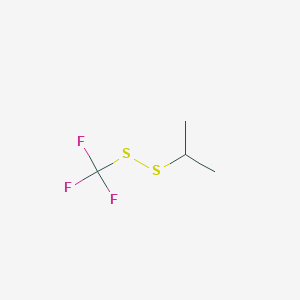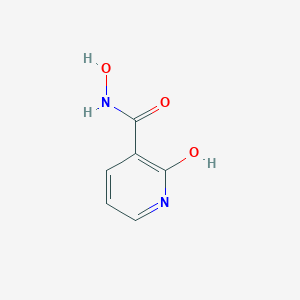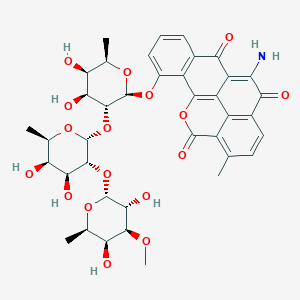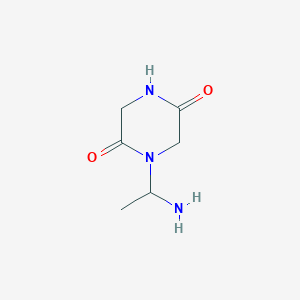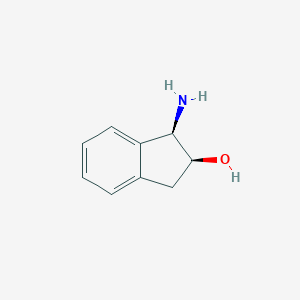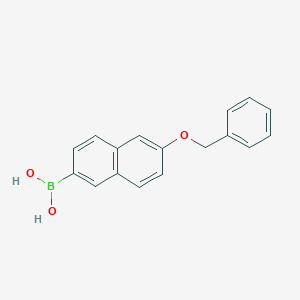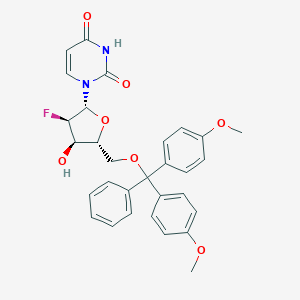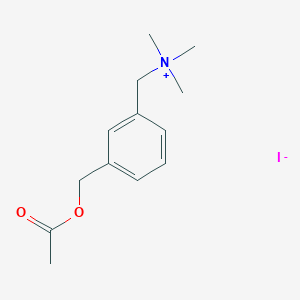![molecular formula C10H15N5O5 B115959 N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide CAS No. 149438-16-4](/img/structure/B115959.png)
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, also known as DPOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOFA is a nucleoside analogue that has been synthesized using various methods in the laboratory.
Mecanismo De Acción
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide exerts its biological effects by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is its potential as a cancer therapy. Its low toxicity profile and ability to inhibit cancer cell growth make it a promising candidate for further development. However, there are also some limitations to using N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in lab experiments. One of the main limitations is the difficulty in synthesizing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide, which can be time-consuming and require specialized equipment. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide. One potential direction is to further investigate its potential as a cancer therapy. This could involve testing N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide in animal models and eventually in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory agent. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to reduce the production of inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide and its potential side effects, which could lead to the development of safer and more effective cancer therapies.
Conclusion:
In conclusion, N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit cancer cell growth and reduce the production of inflammatory cytokines make it a promising candidate for further development as a cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been synthesized using various methods in the laboratory. One of the most commonly used methods is the condensation of 2,5-diamino-4-oxo-6-formylpyrimidine with (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylamine. This method involves the use of various reagents and solvents and requires careful manipulation of reaction conditions to obtain a high yield of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide.
Aplicaciones Científicas De Investigación
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been studied extensively in scientific research for its potential applications in various fields. One of the most significant applications of N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide is in the field of cancer research. N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide has been shown to inhibit the growth of cancer cells by interfering with their DNA replication process. This makes N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
149438-16-4 |
|---|---|
Nombre del producto |
N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
Fórmula molecular |
C10H15N5O5 |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
N-(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-7-8(13-10(12)14-9(7)19)15(3-17)6-1-4(18)5(2-16)20-6/h3-6,16,18H,1-2,11H2,(H3,12,13,14,19)/t4-,5+,6-/m0/s1 |
Clave InChI |
JQQDDYBLAOTOTK-JKUQZMGJSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
SMILES |
C1C(C(OC1N(C=O)C2=C(C(=O)NC(=N2)N)N)CO)O |
SMILES canónico |
C1C(C(OC1N(C=O)C2=C(C(=O)N=C(N2)N)N)CO)O |
Sinónimos |
2,5-diamino-4-hydroxy-6-(2'-deoxyribosyl)-formamidopyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




